molecular formula C16H19N3O3 B2760805 Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate CAS No. 1704601-48-8

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

Cat. No. B2760805
CAS RN: 1704601-48-8
M. Wt: 301.346
InChI Key: WLHDPJJVSRWMRM-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in several drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Piperidine is a cyclic amine and a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Physical And Chemical Properties Analysis

Ethyl 4-piperidinecarboxylate has a molecular weight of 157.21, a boiling point of 204 °C, a density of 1.02 g/mL at 25 °C, and a refractive index n20/D of 1.459 .

Scientific Research Applications

  • Neurological and Psychiatric Research : A study by Marenco et al. (2002) investigated the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a treatment for schizophrenia. However, the study found no clear improvement in psychosis or cognition with CX516 (Marenco et al., 2002).

  • Corrosion Inhibition Research : Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media. The study highlighted the relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).

  • Antimicrobial Research : Several studies have explored the antimicrobial properties of quinoxaline derivatives. For instance, Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with quinoxaline derivatives showing in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). Jaso et al. (2005) also evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity, finding that certain derivatives had significant activity (Jaso et al., 2005).

  • Anticancer Research : Roy et al. (1996) reported the synthesis of various ethyl quinolin-4-one-3-carboxylates with substituted piperidinedione rings and their effects on in vitro heme polymerase activity and fungal growth, suggesting potential applications in cancer research (Roy et al., 1996).

  • Cognitive Enhancement Research : Lynch et al. (1997) studied the effect of 1-(quinoxalin-6-ylcarbonyl)piperidine (CX516) on delayed recall in aged humans, finding a significant improvement in recall ability, indicating its potential in cognitive enhancement (Lynch et al., 1997).

Safety and Hazards

Ethyl 4-piperidinecarboxylate is classified as highly flammable liquid and vapor. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Quinoxaline derivatives have been analyzed in the literature, and about 50 papers have been reviewed for the novel quinoxaline compounds . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

ethyl 4-quinoxalin-2-yloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-21-16(20)19-9-7-12(8-10-19)22-15-11-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDPJJVSRWMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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